molecular formula C6H6BFO3 B1342298 3-Fluoro-2-hydroxyphenylboronic acid CAS No. 259209-24-0

3-Fluoro-2-hydroxyphenylboronic acid

Cat. No.: B1342298
CAS No.: 259209-24-0
M. Wt: 155.92 g/mol
InChI Key: UOYUUFBFEICSRZ-UHFFFAOYSA-N
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Description

3-Fluoro-2-hydroxyphenylboronic acid is a useful research compound. Its molecular formula is C6H6BFO3 and its molecular weight is 155.92 g/mol. The purity is usually 95%.
The exact mass of the compound (3-Fluoro-2-hydroxyphenyl)boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

(3-Fluoro-2-hydroxyphenyl)boronic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable tool in the study of enzyme and protein interactions. The compound interacts with enzymes such as proteases and kinases, where it can act as an inhibitor by binding to the active site and preventing substrate access . Additionally, (3-Fluoro-2-hydroxyphenyl)boronic acid can interact with biomolecules like carbohydrates and nucleotides, forming stable complexes that can be used to study various biochemical pathways .

Cellular Effects

The effects of (3-Fluoro-2-hydroxyphenyl)boronic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways by inhibiting specific kinases, leading to altered phosphorylation states of key signaling proteins . This can result in changes in gene expression and cellular metabolism. For example, the inhibition of proteasomes by (3-Fluoro-2-hydroxyphenyl)boronic acid can lead to the accumulation of ubiquitinated proteins, affecting protein degradation pathways and cellular homeostasis . The compound’s impact on cell function is also evident in its ability to modulate the activity of transcription factors, thereby influencing gene expression patterns .

Molecular Mechanism

At the molecular level, (3-Fluoro-2-hydroxyphenyl)boronic acid exerts its effects through the formation of covalent bonds with target biomolecules. This interaction often involves the boronic acid group forming a reversible covalent bond with the hydroxyl groups of serine or threonine residues in enzymes . This binding can inhibit enzyme activity by blocking the active site or inducing conformational changes that reduce substrate affinity . Additionally, (3-Fluoro-2-hydroxyphenyl)boronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-Fluoro-2-hydroxyphenyl)boronic acid can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture . Long-term studies have shown that the compound’s inhibitory effects on enzymes and cellular processes can persist for extended periods, although the degree of inhibition may decrease as the compound degrades . In vitro and in vivo studies have demonstrated that (3-Fluoro-2-hydroxyphenyl)boronic acid can maintain its biological activity for several days to weeks, depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of (3-Fluoro-2-hydroxyphenyl)boronic acid in animal models vary with different dosages. At low doses, the compound can selectively inhibit target enzymes and pathways without causing significant toxicity . At higher doses, (3-Fluoro-2-hydroxyphenyl)boronic acid can exhibit toxic effects, including cellular stress, apoptosis, and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without inducing adverse effects . These findings highlight the importance of dose optimization in preclinical studies to balance efficacy and safety .

Metabolic Pathways

(3-Fluoro-2-hydroxyphenyl)boronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity . It can also affect metabolic flux by inhibiting key enzymes involved in glycolysis, the citric acid cycle, and other metabolic pathways . These interactions can result in changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, (3-Fluoro-2-hydroxyphenyl)boronic acid is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, (3-Fluoro-2-hydroxyphenyl)boronic acid can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its distribution is influenced by factors such as binding affinity to intracellular proteins and the presence of targeting signals .

Subcellular Localization

The subcellular localization of (3-Fluoro-2-hydroxyphenyl)boronic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, (3-Fluoro-2-hydroxyphenyl)boronic acid can accumulate in the nucleus, where it interacts with transcription factors and other nuclear proteins to modulate gene expression . It can also localize to the mitochondria, affecting mitochondrial function and energy metabolism . The precise localization of (3-Fluoro-2-hydroxyphenyl)boronic acid within cells is essential for its role in regulating cellular processes and biochemical pathways .

Chemical Reactions Analysis

3-Fluoro-2-hydroxyphenylboronic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Fluoro-2-hydroxyphenylboronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-Fluoro-2-hydroxyphenylboronic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties, making it valuable in various applications.

Properties

IUPAC Name

(3-fluoro-2-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BFO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYUUFBFEICSRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)F)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595162
Record name (3-Fluoro-2-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259209-24-0
Record name B-(3-Fluoro-2-hydroxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=259209-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Fluoro-2-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-2-hydroxybenzeneboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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